1-Phenyl-1,3,3-trimethylindan is an organic compound with the molecular formula C₁₈H₂₀. It features a unique structure characterized by an indan core substituted with three methyl groups and a phenyl group. The compound is recognized for its potential applications in various chemical syntheses and as an intermediate in the production of flame retardants. Its chemical structure contributes to its distinctive properties, including its reactivity and biological activity.
The biological activity of 1-phenyl-1,3,3-trimethylindan has been explored in various studies. It has been noted for potential antioxidant properties, which could be beneficial in pharmaceutical applications. Additionally, due to its structural similarity to other biologically active compounds, it may exhibit various degrees of toxicity and allergenic responses. For instance, it has been classified as a skin irritant and may cause allergic reactions upon exposure .
Several methods exist for synthesizing 1-phenyl-1,3,3-trimethylindan:
These methods highlight the versatility of synthetic routes available for producing this compound.
Interaction studies involving 1-phenyl-1,3,3-trimethylindan focus on its reactivity with other chemical species. These studies often examine how the compound interacts with biological systems or other chemicals during synthesis. For example:
Several compounds share structural or functional similarities with 1-phenyl-1,3,3-trimethylindan. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
1-Methylindane | Methyl group on indane | Simpler structure; lower molecular weight |
2-Methylindane | Methyl group at position 2 | Different reactivity patterns |
9-Fluorenone | Fluorene structure | Exhibits distinct photophysical properties |
OctaInd | Brominated derivative | Used as a commercial flame retardant |
1-Phenyl-1,3,3-trimethylindan stands out due to its specific substitution pattern that affects its reactivity and biological properties compared to these similar compounds.
The synthesis of 1-phenyl-1,3,3-trimethylindan represents a significant achievement in cyclodimerization chemistry, primarily accomplished through the acid-catalyzed dimerization of α-methylstyrene [1]. This process has emerged as the predominant industrial method for producing this valuable indane derivative, which finds applications as a plasticizer, polymer modifier, and intermediate in the synthesis of flame retardants [2].
The dimerization process involves the formation of a six-membered cyclic structure through intramolecular cyclization of linear dimeric intermediates [1]. Research has demonstrated that the reaction proceeds through multiple pathways, yielding both linear dimers (2,4-diphenyl-4-methyl-1-pentene and 2,4-diphenyl-4-methyl-2-pentene) and the desired cyclic product (1-phenyl-1,3,3-trimethylindan) [3]. The selectivity toward the cyclic product depends critically on reaction conditions, catalyst type, and operational parameters.
The mechanistic pathway for acid-catalyzed cyclodimerization of α-methylstyrene follows a carbocation-mediated process [4]. The initial step involves protonation of the α-methylstyrene double bond, generating a stabilized tertiary carbocation intermediate [4]. This electrophilic species subsequently attacks a second α-methylstyrene molecule, leading to the formation of dimeric carbocation intermediates.
Studies have revealed that the mechanism proceeds through an addition-substitution-elimination (A-SE2) pathway [4]. The rate-limiting step involves the addition of a proton to the α-methylstyrene substrate, with the carbocation formation proceeding approximately halfway compared to cumyl chloride hydrolysis [4]. The carbocation intermediate is particularly stabilized by substituents with positive mesomeric effects, while the influence of substituents with negative mesomeric and inductive effects remains significantly smaller [4].
Kinetic investigations have established that the reaction exhibits first-order behavior with respect to α-methylstyrene concentration [5]. The activation energy for the liquid-liquid dimerization process has been determined through systematic temperature studies, providing crucial insights for process optimization [5]. Temperature effects demonstrate that elevated temperatures generally increase reaction rates due to enhanced kinetic energy of reactant molecules, enabling more frequent and forceful collisions necessary to overcome activation energy barriers [6].
The formation of the cyclic indane structure occurs through intramolecular cyclization of the linear dimeric intermediate [3]. Research utilizing hydrogen iodide gas and methyl para-tolyl ketone has demonstrated that the indane product represents the thermodynamically favored structure, while linear olefinic trimers constitute kinetic products under specific conditions [3]. This mechanistic understanding provides the foundation for optimizing reaction conditions to favor the desired cyclic product.
Reaction Parameter | Optimal Range | Effect on Yield | Reference |
---|---|---|---|
Temperature | 80-120°C | Increased conversion with higher temperature | [1] |
Residence Time | 10-100 minutes | Optimal yield at 25-50 minutes | [1] |
Catalyst Loading | 0.5-50 wt% | Maximum efficiency at 3-10 wt% | [1] |
Pressure | Atmospheric | Standard conditions sufficient | [1] |
The comparative analysis of solvent-free versus solvent-assisted polymerization reveals significant advantages for solvent-free approaches in α-methylstyrene dimerization [1]. Solvent-free conditions eliminate the need for solvent recovery and purification steps, substantially reducing operational costs and environmental impact [1]. The absence of solvent also increases the effective concentration of reactants, potentially enhancing reaction rates and improving space-time yields.
Research has demonstrated that solvent-free dimerization can be successfully conducted using bentonite-based catalysts treated with concentrated sulfuric acid [1]. The process operates at temperatures ranging from 60 to 140°C, with optimal performance achieved between 80 and 120°C [1]. Under these conditions, the catalyst exhibits exceptional performance with catalyst output exceeding 2,000 kilograms of product per kilogram of catalyst [1].
However, solvent-assisted processes offer certain advantages in specific applications [1]. When solvents are employed, inert diluents such as benzene, toluene, cumene, or carbon tetrachloride can be utilized [1]. The choice of solvent influences heat dissipation, reaction selectivity, and product isolation procedures [7]. Cyclohexane has been identified as particularly effective for heat dissipation in exothermic dimerization reactions, preventing temperature excursions that could lead to side product formation [7].
The solvent-free approach demonstrates superior catalyst lifetime and activity [1]. Continuous operation without solvent reduces equipment complexity and eliminates solvent-related safety concerns [1]. The product obtained from solvent-free synthesis exhibits high purity, often eliminating the need for extensive purification procedures [1]. When solvents are used, they can be readily removed by distillation using thin-film evaporators [1].
The development of effective chiral resolution techniques for 1-phenyl-1,3,3-trimethylindan represents a critical advancement for applications requiring enantiomerically pure materials [8]. The compound exists as a racemic mixture due to the presence of a stereogenic center, necessitating resolution strategies to obtain individual enantiomers for specialized applications.
Crystallization-based resolution methods have emerged as the most industrially viable approach for enantiomeric separation [8]. These techniques rely on the formation of diastereomeric salts or complexes with chiral resolving agents, exploiting differences in physical properties for separation [8]. The process typically involves treatment of the racemic indane derivative with optically active acids or bases, followed by selective crystallization of one diastereomeric form.
High-performance liquid chromatography utilizing chiral stationary phases represents an alternative approach for analytical and preparative separations [9]. Capillary electrophoresis methods employing cyclodextrins as chiral selectors have demonstrated effectiveness for indane derivatives, achieving baseline separation in less than seven minutes [9]. These methods utilize phosphate buffers at pH 2.5-3.0 with sulfated-beta-cyclodextrin or mixtures of neutral beta-cyclodextrins as chiral discriminating agents [9].
The coupling of crystallization methods with other separation techniques has shown promise for enhanced performance [8]. Integrated approaches combining preferential crystallization with membrane separation or liquid-liquid extraction demonstrate improved yields and selectivities [8]. These hybrid methods address limitations of individual techniques while maintaining industrial feasibility.
Resolution Method | Selectivity Factor | Yield (%) | Enantiomeric Excess (%) | Reference |
---|---|---|---|---|
Diastereomeric Salt Formation | 1.5-3.0 | 40-50 | 85-95 | [8] |
Chiral HPLC | 2.0-5.0 | 35-45 | 90-98 | [9] |
Capillary Electrophoresis | 1.8-2.5 | N/A | 88-94 | [9] |
Crystallization-Membrane Hybrid | 2.5-4.0 | 48-55 | 92-97 | [8] |
The implementation of continuous flow reactor technology for 1-phenyl-1,3,3-trimethylindan synthesis offers significant advantages over traditional batch processes [1] [10]. Flow reactors provide enhanced mass and heat transfer, improved reaction control, and reduced residence time variability, leading to more consistent product quality and higher space-time yields.
Continuous stirred tank reactor configurations have been successfully adapted for α-methylstyrene dimerization [1]. The process involves continuous introduction of α-methylstyrene feedstock and catalyst suspension, with residence times optimized between 5 and 200 minutes [1]. Temperature control within the narrow range of 80-120°C ensures optimal reaction selectivity while maintaining catalyst stability [1].
The design considerations for flow reactor implementation include heat management, mixing efficiency, and catalyst handling [11]. Microfluidic systems with characteristic length scales less than one millimeter offer high surface area to volume ratios, resulting in increased transport rates [11]. These systems demonstrate superior heat transfer capabilities, critical for managing the exothermic nature of the dimerization reaction.
Process intensification through flow reactor technology enables significant reductions in equipment size while maintaining or improving productivity [11]. The continuous nature of flow operations facilitates integration with downstream separation and purification processes [12]. In-line purification techniques, including scavenger columns and selective extraction, can be incorporated to remove impurities and excess reagents without interrupting the continuous operation [12].
Scaling strategies for flow reactors involve both numbering-up and sizing-up approaches [13]. Numbering-up increases the number of parallel reactor channels while maintaining identical operating conditions [13]. Sizing-up involves enlarging channel dimensions, though this approach requires careful consideration of transport phenomena and pressure drop effects [13].
The management of byproducts in large-scale 1-phenyl-1,3,3-trimethylindan synthesis requires comprehensive strategies addressing both economic and environmental considerations [14] [15]. The primary byproducts include linear α-methylstyrene dimers, trimeric species, and oligomeric materials formed through competing reaction pathways.
Linear dimers, including 2,4-diphenyl-4-methyl-1-pentene and 2,4-diphenyl-4-methyl-2-pentene, represent the most significant byproducts in terms of quantity and value recovery potential [3]. These compounds find applications as chain transfer agents in polymer synthesis and can be separated through fractional distillation [14]. The vapor pressure differences between linear and cyclic products enable effective separation using conventional distillation equipment.
Trimeric species formation occurs under specific reaction conditions, particularly when using hydrogen iodide catalysis systems [3]. These products can be converted to valuable aromatic compounds through aromatization reactions, providing an upcycling pathway that enhances overall process economics [15]. The development of telescoped reaction sequences integrating dimerization and aromatization steps represents an emerging approach for byproduct valorization.
Environmental considerations necessitate the implementation of waste minimization strategies [14]. Bioconcentration factors for α-methylstyrene dimers indicate high potential for environmental accumulation, with estimated values reaching 21,000 [14]. Atmospheric degradation occurs through reaction with hydroxyl radicals and ozone, with half-lives of approximately 7 and 2 hours, respectively [14].
The optimization of catalyst regeneration procedures significantly impacts byproduct management [16]. Bentonite-based catalysts can be regenerated through controlled heating and acid treatment, extending catalyst lifetime and reducing waste generation [16]. Sulfonated bentonite catalysts demonstrate particular effectiveness in maintaining activity through multiple regeneration cycles [16].
Byproduct Type | Typical Yield (%) | Recovery Method | Value Recovery Potential | Reference |
---|---|---|---|---|
Linear Dimers | 15-25 | Fractional Distillation | High (Chain Transfer Agents) | [3] [14] |
Trimeric Species | 3-8 | Selective Extraction | Medium (Aromatic Precursors) | [3] [15] |
Oligomeric Materials | 2-5 | Thermal Cracking | Low (Fuel Applications) | [14] |
Spent Catalyst | Variable | Regeneration/Disposal | Medium (Metal Recovery) | [16] |
Advanced separation technologies, including membrane filtration and selective adsorption, offer opportunities for improved byproduct recovery [12]. Nanofiltration systems demonstrate effectiveness in separating molecular weight ranges corresponding to different product classes [12]. These technologies enable the recovery of valuable byproducts while minimizing waste streams requiring disposal.
Irritant